methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a pyrimidinone derivative with a tetrahydropyrimidine core substituted at position 4 by a 1-phenyl-3-[4-(isopropoxy)phenyl]pyrazole moiety. Its structure features a methyl ester at position 5 and a methyl group at position 6 (Figure 1). The synthesis of such compounds typically involves multi-component reactions, such as the Biginelli reaction, or modifications of preformed pyrimidine scaffolds .
Properties
IUPAC Name |
methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-15(2)33-19-12-10-17(11-13-19)22-20(14-29(28-22)18-8-6-5-7-9-18)23-21(24(30)32-4)16(3)26-25(31)27-23/h5-15,23H,1-4H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIMMXRSCOOCNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)OC(C)C)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate (referred to as "the compound") is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure suggests diverse biological activities, including anti-cancer properties, enzyme inhibition, and interactions with various molecular targets.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a tetrahydropyrimidine core and multiple aromatic substituents. The molecular formula is , and it has a molecular weight of 460.53 g/mol. Key structural features include:
| Feature | Description |
|---|---|
| Molecular Formula | C27H28N4O4 |
| Molecular Weight | 460.53 g/mol |
| Key Functional Groups | Tetrahydropyrimidine, Pyrazole |
The biological activity of the compound is hypothesized to be mediated through its interaction with specific enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of certain phospholipases, which are crucial in lipid metabolism and cellular signaling pathways. This inhibition could lead to significant biological effects, including modulation of inflammatory responses and potential cytotoxicity against cancer cells.
Anticancer Activity
Recent studies have explored the compound's anticancer properties. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon Cancer) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
These results suggest that the compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. In particular, its interaction with lysosomal phospholipase A2 (PLA2G15) has been noted. Inhibition of PLA2G15 is linked to the development of phospholipidosis, a condition characterized by the accumulation of phospholipids in lysosomes. This pathway is critical in evaluating drug toxicity and efficacy in drug development contexts .
Study 1: Cytotoxicity Assessment
A study conducted on methyl 6-methyl-2-oxo derivatives indicated that modifications to the pyrazole moiety significantly impacted cytotoxicity against breast cancer cells (MCF-7). The results highlighted that compounds with specific substituents exhibited enhanced activity compared to their parent structures .
Study 2: Mechanistic Insights
Research focusing on the mechanism of action revealed that the compound could disrupt lipid metabolism by inhibiting phospholipase activity. This disruption leads to altered cellular signaling pathways that can promote apoptosis in cancer cells .
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Research indicates that this compound exhibits potential anticancer effects. It has been shown to induce apoptosis in cancer cell lines through the modulation of pro-apoptotic and anti-apoptotic proteins.
- The ability to cause cell cycle arrest at the G0/G1 phase has been observed, which inhibits the proliferation of various cancer cells.
-
Antioxidant Activity :
- The compound has demonstrated significant antioxidant properties. Its structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells.
-
Enzyme Inhibition :
- Preliminary studies suggest that methyl 6-methyl-2-oxo compounds may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Synthetic Pathways
The synthesis of methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through various methods, including:
- Biginelli Reaction : This multi-component reaction is often utilized for synthesizing similar compounds and involves the condensation of aldehydes, urea or thiourea, and β-ketoesters.
Case Studies
-
Anticancer Activity Study :
- A study investigated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers and a significant reduction in cell viability compared to control groups.
-
Antioxidant Efficacy :
- Another research focused on the antioxidant capacity of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results showed that the compound effectively scavenged free radicals, indicating its potential as a therapeutic agent against oxidative stress.
Potential Applications
Given its biological activities, methyl 6-methyl-2-oxo compounds could be explored for:
- Development of new anticancer drugs.
- Formulation of antioxidant supplements.
- Potential use in enzyme inhibition therapies for metabolic diseases.
Comparison with Similar Compounds
a) Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 1243021-30-8)
- Key Differences : The pyrazole ring is substituted with 1,3-diphenyl groups instead of 1-phenyl-3-[4-(isopropoxy)phenyl]. The pyrimidine core has a thioxo (C=S) group at position 2 instead of oxo (C=O).
- Synthesis : Prepared via Biginelli reactions with thiourea .
- No specific activity data is reported, but thioxo analogs are often explored for antiviral and anticancer applications .
b) Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Differences : Contains a 5-chloro-3-methyl substituent on the pyrazole ring.
- Synthesis : Synthesized via condensation of ethyl acetoacetate, thiourea, and substituted aldehydes using SnCl₂·2H₂O as a catalyst .
- Properties: The chloro group increases lipophilicity, which may enhance membrane permeability. Crystallographic studies confirm a planar pyrimidinone core, stabilized by intramolecular hydrogen bonds .
Modifications to the Pyrimidine Core
a) Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Key Differences : Incorporates a thiazolo[3,2-a]pyrimidine ring system fused to the pyrimidine core. The pyrazole is substituted with 3,4-dichlorophenyl.
- Synthesis : Formed via a one-pot reaction involving ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-tetrahydropyrimidine-5-carboxylate and a pyrazole carbaldehyde derivative .
- Dichlorophenyl groups may enhance interactions with hydrophobic enzyme pockets .
b) Isopropyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Differences : The ester group is isopropyl instead of methyl, and the pyrazole substituent is 4-propoxyphenyl rather than 4-isopropoxyphenyl.
- Synthesis : Similar to the target compound but uses isopropyl esters in the Biginelli reaction .
- Properties : The bulkier isopropyl ester may reduce solubility but improve bioavailability through slower esterase-mediated hydrolysis .
Ester Group Variations
a) Ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate
- Key Differences : Replaces the pyrazole with a tetrazole-substituted phenyl ring.
- Synthesis : Synthesized via cyclocondensation followed by tetrazole ring formation .
Q & A
Q. What synthetic strategies are effective for preparing this tetrahydropyrimidine-pyrazole hybrid compound?
The compound can be synthesized via multi-component reactions like the Biginelli reaction, which involves condensation of aldehydes, β-ketoesters, and thiourea derivatives under acidic conditions. For pyrazole incorporation, cyclization of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed to introduce aryl/heteroaryl groups . Optimization of solvent systems (e.g., ethanol/acetic acid) and catalysts (e.g., HCl or p-toluenesulfonic acid) is critical to improve yields and purity .
Q. How can structural characterization be performed to confirm the compound’s regiochemistry and stereochemistry?
Use a combination of NMR (¹H/¹³C, COSY, HSQC) to assign proton environments and confirm substituent positions. Single-crystal X-ray diffraction is definitive for resolving stereochemistry and verifying the tetrahydropyrimidine ring conformation. For example, crystal structures of analogous compounds reveal chair conformations in the tetrahydropyrimidine ring and planar pyrazole moieties . IR spectroscopy can confirm carbonyl (C=O) and N-H stretching frequencies (~1650–1750 cm⁻¹ and ~3200 cm⁻¹, respectively) .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
Standard assays include:
- Antimicrobial activity : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory activity : COX-2 inhibition assays using ELISA . Always include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results with dose-response curves.
Advanced Research Questions
Q. How can computational methods aid in analyzing structure-activity relationships (SAR) for this compound?
Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., DHFR for anticancer activity). QSAR models can identify critical substituents:
Q. What strategies resolve contradictions in crystallographic data between polymorphic forms?
Polymorphism can arise from solvent inclusion (e.g., DMF/water in ) or hydrogen-bonding variations. Use:
- Hirshfeld surface analysis to map intermolecular interactions.
- DSC/TGA to assess thermal stability and phase transitions. For example, reports a monohydrate form with distinct hydrogen-bonding networks (O−H···O and N−H···O) vs. anhydrous forms . Refine data with high-resolution XRD (R factor < 0.05) and validate with DFT calculations .
Q. How can catalytic asymmetric synthesis be applied to access enantiopure derivatives?
Use chiral catalysts (e.g., Cinchona alkaloids or BINOL-based organocatalysts) in Biginelli-type reactions to induce asymmetry at C4 of the tetrahydropyrimidine ring. For pyrazole functionalization, asymmetric Heck or Ullmann couplings can introduce stereocenters . Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents.
Q. What mechanistic insights explain contradictory bioactivity results between in vitro and in vivo studies?
Discrepancies may arise from poor pharmacokinetics (e.g., rapid ester hydrolysis in vivo). Address by:
- Prodrug design : Replace the methyl ester with tert-butyl or pivaloyloxymethyl groups to enhance metabolic stability .
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability in rodent models. Metabolite identification (via LC-MS) can reveal inactivation pathways (e.g., oxidative demethylation) .
Methodological Considerations
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) for scalability .
- Data Reproducibility : Validate biological assays with ≥3 independent replicates and report IC₅₀/EC₅₀ values with 95% confidence intervals .
- Crystallographic Validation : Deposit XRD data in the Cambridge Structural Database (CSD) for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
